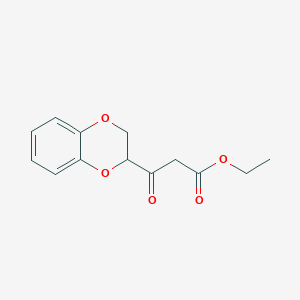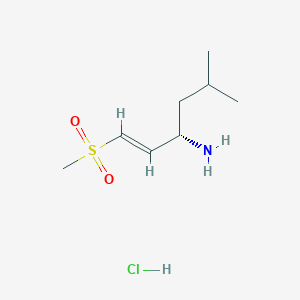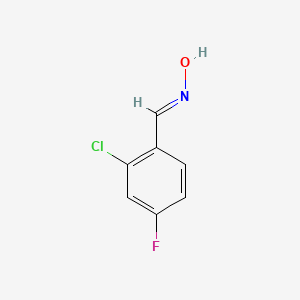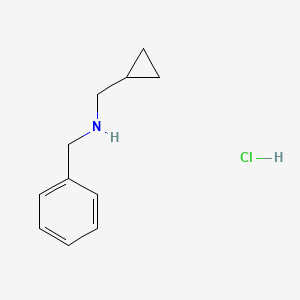
N-(Cyclopropylmethyl)-benzylamine hydrochloride
Overview
Description
N-(Cyclopropylmethyl)-benzylamine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential use as a pharmaceutical intermediate. It is a white crystalline powder that is soluble in water and ethanol. This compound is primarily used in the synthesis of a variety of drugs, including antidepressants and antipsychotics.
Scientific Research Applications
Synthesis of Noroxymorphone
“N-(Cyclopropylmethyl)-benzylamine hydrochloride” plays a crucial role in the synthesis of Noroxymorphone, a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone . The method involves the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .
Transamidation of Primary Amides with Amines
This compound is used as an inorganic catalyst in the transamidation of primary amides with amines . This process is important in the synthesis of various organic compounds.
Construction of Hydroxamates
“N-(Cyclopropylmethyl)-benzylamine hydrochloride” is employed in constructing hydroxamates, which are important functional groups for the complexation of iron . This is particularly useful in the field of bioinorganic chemistry, where iron complexation plays a key role.
Synthesis of Opioid Antagonists
The substitution of the N-methyl group of morphinan alkaloids by an N-cyclopropylmethyl group produces potent opioid antagonists . This is significant in the development of treatments for opioid abuse and overdoses.
Green Chemistry
The use of “N-(Cyclopropylmethyl)-benzylamine hydrochloride” in the synthesis of Noroxymorphone represents a green, safe, and efficient process . This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.
Flow Electrochemistry
The electrolysis process involving “N-(Cyclopropylmethyl)-benzylamine hydrochloride” has been transferred to a scalable flow electrolysis cell, significantly improving the reaction throughput . This is a significant advancement in the field of flow electrochemistry.
Mechanism of Action
Biochemical Pathways
Given its chemical structure, it’s plausible that it could be involved in reactions such as the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
The action of N-(Cyclopropylmethyl)-benzylamine hydrochloride can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets.
properties
IUPAC Name |
N-benzyl-1-cyclopropylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-12-9-11-6-7-11;/h1-5,11-12H,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVVIVCPCAGMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-benzylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



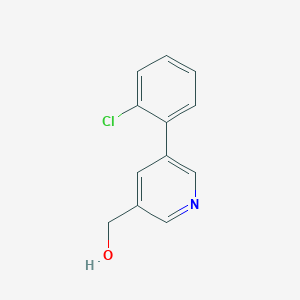
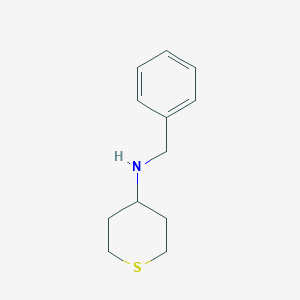
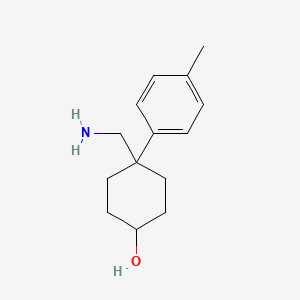
![1-[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine](/img/structure/B3043634.png)
![6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043635.png)
![6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043636.png)
![p-Toluenesulfonic acid 2-[2-[2-(propargyloxy)ethoxy]ethoxy]ethyl ester](/img/structure/B3043637.png)
![5-{[(6-Chloropyridazin-3-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3043638.png)

